
6-Chloro-N,2-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,2-dimethyl-pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.
N-Methylation: The 2nd position of the pyrimidine ring is methylated using methyl iodide in the presence of a strong base like potassium carbonate.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with ammonia or an ammonium salt under high temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions can occur at the chlorine or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Reagents like halides, amines, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as 6-chloro-N,2-dimethyl-pyrimidine-4-carboxylic acid.
Substitution Products: Derivatives with different substituents at the chlorine or methyl positions.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: The compound and its derivatives are investigated for their potential use in treating diseases such as cancer, inflammation, and microbial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-chloro-N,2-dimethyl-pyrimidine-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the derivative and its intended use.
相似化合物的比较
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: Used in cancer therapy as a CDK4/6 inhibitor.
6-Chloro-N-methyl-pyrimidine-4-carboxamide:
Uniqueness: 6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its combination of chlorine, methyl, and carboxamide groups makes it a versatile intermediate for various chemical syntheses.
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
6-chloro-N,2-dimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-10-5(7(12)9-2)3-6(8)11-4/h3H,1-2H3,(H,9,12) |
InChI 键 |
WMAXAYTWSICGCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
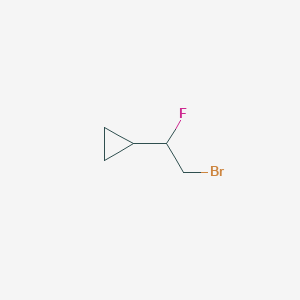
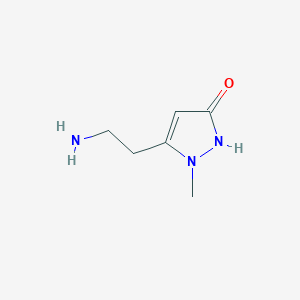
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
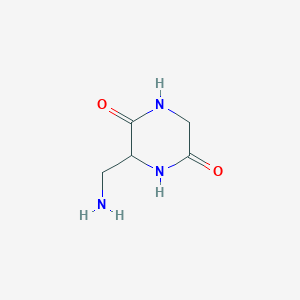
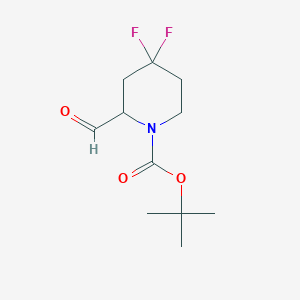
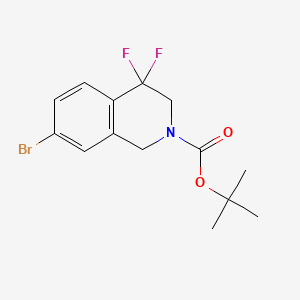

![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)

![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)
